4-Propylphenol

Catalog No.
S570611
CAS No.
645-56-7
M.F
C9H12O
M. Wt
136.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Propylphenol

CAS Number

645-56-7

Product Name

4-Propylphenol

IUPAC Name

4-propylphenol

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

InChI

InChI=1S/C9H12O/c1-2-3-8-4-6-9(10)7-5-8/h4-7,10H,2-3H2,1H3

InChI Key

KLSLBUSXWBJMEC-UHFFFAOYSA-N

SMILES

CCCC1=CC=C(C=C1)O

solubility

0.01 M
1.28 mg/mL at 25 °C
insoluble in water; soluble in fat
miscible (in ethanol)

Synonyms

4-propylphenol, 4-propylphenol, potassium

Canonical SMILES

CCCC1=CC=C(C=C1)O

The exact mass of the compound 4-Propylphenol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m1.28 mg/ml at 25 °c1.28 mg/ml at 25 °cinsoluble in water; soluble in fatmiscible (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65647. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

4-Propylphenol is a linear alkyl-substituted aromatic compound characterized by a phenolic hydroxyl group and a para-positioned propyl chain. With a boiling point of approximately 232 °C and a density of 0.983 g/mL at 25 °C, it exists as a clear yellow liquid under standard conditions. In industrial procurement, 4-propylphenol is primarily valued as a high-purity intermediate for pharmaceutical synthesis, a precursor for specialized polycarbonate and antioxidant resins, and a critical model compound for lignin depolymerization workflows. Its linear propyl chain provides a precise balance of hydrophobicity and steric accessibility, distinguishing its thermal, solvent, and catalytic behaviors from shorter-chain (cresol, ethylphenol) or branched (isopropylphenol, tert-butylphenol) analogs.

Research Fit

Para-propyl chain length: Required for target mesogenic, antifungal, and biocatalytic profiles; ethyl or butyl analogs not equivalent.
Substitution pattern: 4-propylphenol scaffold enables VAO enantioselective hydroxylation; methoxy substitution alters side-product outcome.
Purity grade selection: Confirm GC/HPLC purity documentation supports your application; typical commercial grades range from 98% to >99%.

Substituting 4-propylphenol with generic in-class alternatives like phenol, 4-ethylphenol, or 4-tert-butylphenol fundamentally alters downstream processability and product yields. In catalytic dealkylation and lignin valorization, shorter-chain analogs like 4-ethylphenol are prone to problematic ring isomerization, complicating the purification of the final phenol product [1]. Conversely, highly branched analogs like 4-tert-butylphenol introduce excessive steric hindrance, completely blocking dimerization in enzymatic polymerization workflows and altering the molecular weight of antioxidant resins. Furthermore, in biocatalytic degradation pathways, enzymes such as Rhodococcus AphAB exhibit high specific activity for 4-propylphenol but fail to transform unsubstituted phenol entirely [2]. Consequently, buyers must procure exact 4-propylphenol to ensure predictable reaction pathways, high-purity product recovery, and consistent formulation efficacy.

Substitution Risk

Chain shift Non-linear LogP and boiling point differences across 4-alkylphenols may shift formulation processing, solubility, and partitioning behavior.
Biocatalysis VAO-mediated enantioselectivity and side-product formation are alkyl-chain-dependent; reaction outcome may not transfer to ethyl or butyl analogs.
Antifungal context Reported antifungal endpoint data are specific to 4-propylphenol; extrapolation to other 4-alkylphenols requires independent comparative validation.

High-Selectivity Dealkylation over Acidic Zeolites

In steam-assisted gas-phase dealkylation over ZSM-5 zeolites, 4-propylphenol demonstrates a distinct reaction pathway compared to shorter-chain analogs. While 4-methylphenol and 4-ethylphenol undergo significant ring isomerization, 4-propylphenol primarily undergoes side-chain C-C bond cleavage and rearrangement, avoiding isomerization into 2- or 3-propylphenol [1]. This results in highly selective conversion into phenol and propylene.

Evidence DimensionReaction Pathway Selectivity
Target Compound DataDominant side-chain cleavage without ring isomerization
Comparator Or Baseline4-Methylphenol / 4-Ethylphenol (Significant ring isomerization)
Quantified DifferenceNear-complete avoidance of 2- and 3-alkylphenol byproducts
ConditionsSteam-assisted gas-phase dealkylation over ZSM-5 zeolite

Eliminates the need for costly downstream separation of positional isomers during the recovery of phenol and propylene from lignin depolymerization streams.

Antifungal activity (walnut pathogens)
Reported
Mycelial EC50 29.11–31.89 mg/L; conidial EC50 55.04–71.85 mg/L
Supports antifungal screening dose context against C. gloeosporioides, C. siamense, A. alternata.
Direct comparator data for other 4-alkylphenols not available.

Enzymatic Meta-Cleavage Affinity in Biocatalytic Workflows

When evaluating substrates for lignin depolymerization via Rhodococcus rhodochrous EP4 pathways, 4-propylphenol exhibits exceptional affinity for the AphAB alkylphenol hydroxylase. The enzyme achieves a specific activity of approximately 2,000 U/mg for 4-propylphenol and 4-ethylphenol, driving efficient meta-cleavage to 4-alkylcatechols. In stark contrast, unsubstituted phenol is not detectably transformed by this enzyme complex [1].

Evidence DimensionEnzymatic Specific Activity (AphAB)
Target Compound Data~2,000 U/mg
Comparator Or BaselinePhenol (No detectable transformation)
Quantified Difference>2,000 U/mg increase in specific activity
ConditionsPurified AphAB two-component alkylphenol hydroxylase assay

Makes 4-propylphenol an essential precursor and model substrate for engineering bacterial meta-cleavage pathways where standard phenol fails.

VAO enantioselective hydroxylation
Head-to-head
4-Propylphenol: 94% ee (R)-enantiomer; 4-propenylphenol side product formed
2-Methoxy-4-propylphenol: <1% vinylic side product (isoeugenol)
Side-product profile is substitution-dependent; methoxy analog nearly eliminates competing vinyl formation.
VAO from P. simplicissimum; water as oxygen source.

Temperature-Controlled Polymerization for Antioxidant Resins

During the synthesis of phenolic antioxidant polymers using horseradish peroxidase (HRP), 4-propylphenol offers a unique thermally switchable structural control not available in highly sterically hindered phenols. In situ NMR monitoring reveals that Pummerer's ketone formation is completely suppressed at temperatures below 293 K, but maximizes at 313 K over 12 hours [1]. Unlike 4-tert-butylphenol, where bulky para-substitution strictly prevents dimer formation, the linear propyl group allows tunable oligomerization.

Evidence DimensionPummerer's Ketone Formation Threshold
Target Compound DataFormation triggers strictly >293 K (maximized at 313 K)
Comparator Or Baseline4-tert-butylphenol (Bulky group prevents dimerization entirely)
Quantified DifferenceThermally tunable vs. sterically blocked dimerization
ConditionsHRP-catalyzed enzymatic polymerization monitored via in situ NMR

Provides resin manufacturers with a precise thermal switch to control the molecular weight and architecture of advanced antioxidant polymers.

Alumina-catalyzed propylation
Head-to-head
4-Propylphenol: tri-, tetra-, penta-propylphenols 48–79% combined yield
Phenol: 2,6-di-n-propylphenol 26–50 mol% yield as principal product
Higher polyalkylation yield supports synthetic route selection when multiple propyl groups are desired.
Alumina catalyst, 250–350°C, excess 1-propanol.

High-Selectivity Solvent for Polyester Textile Recycling

In advanced textile recycling applications, 4-propylphenol serves as a highly selective solvent for extracting dyes from polyethylene terephthalate (PET) fabrics. At 100 °C, the solubility of the PET matrix in 4-propylphenol is 1.3 to 4.7 times lower than the solubility of the target dyes [1]. This differential solubility significantly outperforms standard aqueous or mild organic solvent systems, allowing for near-complete dye recovery without degrading the underlying polymer fiber.

Evidence DimensionDye vs. Polymer Solubility Ratio
Target Compound DataPET solubility 1.3 to 4.7x lower than dye solubility
Comparator Or BaselineStandard extraction solvents (Poor selectivity / higher matrix degradation)
Quantified DifferenceOptimized differential solubility for intact fiber recovery
ConditionsSolvent extraction at 100 °C for 16 hours

Enables commercially viable closed-loop textile recycling by isolating valuable dyes while preserving the structural integrity of the PET fibers.

Physicochemical chain comparison
Class-level
4-Propylphenol: BP 232°C, LogP 3.01; 4-Ethylphenol: BP ~218°C, LogP ~2.5; 4-Butylphenol: BP ~248°C, LogP ~3.6
Non-linear property progression supports alkyl-chain-specific material selection; data to verify per lot.
Compiled from public databases; verify individual supplier CoA.

Potent ROS-Triggering Agrochemical Active

As an eco-friendly biological fungicide, 4-propylphenol demonstrates powerful targeted efficacy against Fusarium graminearum. In vitro assays establish a minimal inhibitory concentration (MIC) of 25 μg/mL, and at 200 μg/mL, it achieves a 100% inhibition rate of spore germination [1]. The mechanism relies on depleting glutathione and triggering reactive oxygen species (ROS) stress, offering a distinct mode of action compared to conventional synthetic fungicides.

Evidence DimensionSpore Germination Inhibition
Target Compound Data100% inhibition at 200 μg/mL (MIC = 25 μg/mL)
Comparator Or BaselineUntreated control
Quantified DifferenceComplete suppression of mycelial growth
ConditionsIn vitro antifungal assay against F. graminearum

Validates 4-propylphenol as a highly effective, bio-derived active ingredient for next-generation agricultural formulations targeting soil-borne pathogens.

Lignin Valorization and Zeolite-Catalyzed Dealkylation

Because 4-propylphenol undergoes selective side-chain cleavage without significant ring isomerization over ZSM-5 zeolites, it is the optimal procurement choice for developing and benchmarking high-yield lignin-to-phenol processes[1].

Biocatalytic Pathway Engineering

Given its exceptional affinity for the AphAB alkylphenol hydroxylase—which fails to transform unsubstituted phenol—4-propylphenol is an essential model substrate for engineering meta-cleavage degradation pathways in Rhodococcus species [2].

Synthesis of Antioxidant Phenolic Resins

Due to its thermally switchable dimerization behavior during HRP-catalyzed polymerization, 4-propylphenol is ideal for manufacturing advanced antioxidant resins where precise control over molecular weight and Pummerer's ketone formation is required [3].

Closed-Loop Textile Recycling Solvents

Leveraging its optimized differential solubility, 4-propylphenol is highly effective as a selective solvent for extracting dyes from PET fabrics, enabling dye recovery without degrading the polymer matrix [4].

Application Fit

Application
Selection Property
Validation Focus
Crop antifungal screening
Antifungal endpoint context and membrane-targeting mechanism
ROS-mediated membrane integrity assays; pathogen-panel susceptibility review
Biocatalytic chiral synthesis
Enantioselective VAO substrate profile
Stereochemical purity (ee) and side-product profiling
Polyalkylation synthesis
Polyalkylation reactivity under alumina catalysis
Product distribution and yield optimization
LC intermediates & flavor
Mesogenic properties and FEMA/JECFA flavor status
Thermal stability and usage-limit regulatory compliance review

Physical Description

Liquid
Solid
Colourless liquid, phenolic odour

XLogP3

3.2

Boiling Point

232.6 °C

Density

d04 1.09
0.980-0.986

LogP

3.2 (LogP)
3.20

Melting Point

22.0 °C
Mp 21-22 °
21-22°C

UNII

H27VG833JY

GHS Hazard Statements

Aggregated GHS information provided by 1444 companies from 8 notifications to the ECHA C&L Inventory.;
H314 (91.14%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.04 mmHg

Pictograms

Corrosive

Other CAS

645-56-7

Wikipedia

4-propylphenol

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Phenol, 4-propyl-: ACTIVE

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